molecular formula C5H8O2 B083571 2-Pentenoic acid CAS No. 13991-37-2

2-Pentenoic acid

Cat. No. B083571
CAS RN: 13991-37-2
M. Wt: 100.12 g/mol
InChI Key: YIYBQIKDCADOSF-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of 2-pentenoic acid has been explored through various methods, including the Knoevenagel reaction. Luo Chao-sheng (2007) reported using propanal and malonate with piperidine as a catalyst to achieve a 64.2% yield, mainly producing the (E) isomer with cheese and weak roasted odors (Luo Chao-sheng, 2007). Another synthesis approach utilized SO_4~(2-)/ZrO_2 as a catalyst without solvent, achieving an 83.5% product yield with 98.2% purity (Liu Chang-chun, 2008).

Molecular Structure Analysis

The molecular structure of 2-pentenoic acid has been confirmed through various analytical techniques, including IR, MS, and 1H-NMR, ensuring the identification of its specific isomeric forms and structural integrity.

Chemical Reactions and Properties

Chemical properties of 2-pentenoic acid involve its reactivity in different synthesis processes, demonstrating its versatility in chemical transformations. Its ability to undergo reactions leading to various labeled derivatives highlights its utility in research and industrial applications (M. Tashiro et al., 1991).

Physical Properties Analysis

The physical properties of 2-pentenoic acid, such as its odor which contributes to its use as a flavoring agent, are significant for its application in food science. Its synthesis process optimizes conditions to enhance these properties, contributing to its practical applications.

Chemical Properties Analysis

2-Pentenoic acid’s chemical properties, including its formation of chemically reactive intermediates and its role in various synthetic pathways, are crucial for understanding its behavior and potential applications. The studies on its biotransformation and metabolic fate further elucidate its chemical nature and reactivity (A. Rettenmeier et al., 1985).

Scientific Research Applications

2-Pentenoic acid is a chemical compound with the formula C5H8O2 . It’s also known as Pent-2-enoic acid . This compound is used in various scientific fields, including chemistry and biochemistry .

One of the applications of 2-Pentenoic acid is in the field of chemical synthesis . It’s used as a reagent in the synthesis of various other chemical compounds . The specific methods of application or experimental procedures would depend on the particular synthesis reaction being carried out.

Another application of 2-Pentenoic acid is as a flavoring agent in foods and cosmetics . In this application, the compound is added to products to enhance their flavor or aroma .

  • Green Chemistry

    • In the field of green chemistry, 2-Pentenoic acid is used in the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid . This process is carried out in the presence of aqueous formic acid (FA), which acts as a sustainable and available reducing agent .
    • The method involves the use of a bifunctional catalyst comprising Pt supported on acidic zeolites . Pt has a dual role in this process: it decomposes FA into hydrogen in the fastest step occurring in the initial stage of the reaction, and it hydrogenates pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of GVL, to PA .
    • The results of this process show that strong acidity such as on ZSM-5 is required to catalyze the dehydration/ring-opening step in the reaction cascade from GVL to PA .
  • Thermochemistry

    • 2-Pentenoic acid is also studied in the field of thermochemistry . The specific methods of application or experimental procedures would depend on the particular thermochemical reaction being carried out .
    • Unfortunately, I couldn’t find detailed information about the results or outcomes obtained for this application .
  • Flavor and Fragrance Industry

    • Despite its unpleasant odor in pure form, 2-Pentenoic acid is an essential ingredient in the flavor and fragrance industry . It can contribute to the flavor profile of certain foods when used in small amounts, and its derivatives are commonly used in the manufacture of various fragrances .
  • Pharmaceuticals

    • 2-Pentenoic acid derivatives have important medical applications . For instance, valproic acid is a widely used anticonvulsant and mood-stabilizing drug .
  • Plasticizers and Polymers

    • 2-Pentenoic acid is also utilized in the production of plasticizers and certain types of polymers .
  • Thermochemistry

    • 2-Pentenoic acid is studied in the field of thermochemistry . The specific methods of application or experimental procedures would depend on the particular thermochemical reaction being carried out .

Safety And Hazards

2-Pentenoic acid is a corrosive material that causes burns by all exposure routes . It is harmful if swallowed, inhaled, or absorbed through the skin . It causes severe skin burns, eye damage, and chemical burns to the respiratory tract when inhaled .

properties

IUPAC Name

(E)-pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBQIKDCADOSF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893700
Record name (2E)-2-Pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sour caramellic aroma
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.991
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentenoic acid

CAS RN

13991-37-2, 626-98-2, 27516-53-6
Record name trans-2-Pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13991-37-2
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Record name Pent-2-enoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Pentenoic acid
Source EPA DSSTox
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Record name (E)-pent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342
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Record name Pent-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PENTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF
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Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,320
Citations
KC Chan, RA Jewell, WH Nutting… - The Journal of Organic …, 1968 - ACS Publications
The title compounds were prepared by standard procedures. The trans acid, ester, and alcohol are distin-guished from the corresponding cis isomers in the nmr spectrum by the …
Number of citations: 144 pubs.acs.org
I Kun, B Török, K Felföldi, M Bartók - Applied Catalysis A: General, 2000 - Elsevier
The enantioselective hydrogenation of 2-methyl-2-pentenoic acid (MPA) over a cinchona modified 5% Pd/Al 2 O 3 catalysts is described. The main experimental variables studied were …
Number of citations: 90 www.sciencedirect.com
K Borszeky, T Mallat, A Baiker - Catalysis letters, 1996 - Springer
… It is proposed that high hydrogen solubility and the presence of 2-methyl-2-pentenoic acid … in the hydrogenation of 2-methyl-2-pentenoic acid (MPA) with cinchonidine-modified Pd/…
Number of citations: 110 link.springer.com
S Tan, X Sun, CT Williams - Physical Chemistry Chemical Physics, 2011 - pubs.rsc.org
Adsorption and desorption of trans-2-methyl-2-pentenoic acid (MPeA) in dichloromethane (CH2Cl2) were investigated by using in situ attenuated total reflection infrared (ATR-IR) …
Number of citations: 22 pubs.rsc.org
V Elhami, LM Neuendorf, T Kock… - ACS Sustainable …, 2023 - ACS Publications
… Pyrolysis of PHBV yields a mixture of crotonic acid (CA) and 2-pentenoic acid (2-PA). Application of CA and 2-PA as bio-based monomers requires purification. Purification by distillation …
Number of citations: 1 pubs.acs.org
P Bey, F Gerhart, M Jung - The Journal of Organic Chemistry, 1986 - ACS Publications
Inhibitors of 4-aminobutyrate-2-oxoglutarateamino-transferase (EC 2.6. 1.19, GABA-T) are of interest as an-ticonvulsant agents. 1-Vinyl-GABA (l) 2 and-fluoro-methyl-GABA (2) 3 have …
Number of citations: 16 pubs.acs.org
C Marisa, R Marotta, A Roberto, C Vincenzo - Journal of Photochemistry …, 2010 - Elsevier
5-Hydroxy-4-keto-2-pentenoic acid (HKPA) is characterized by the presence in its chemical structure of four different chemical groups (hydroxyl, keto, carboxylic and unsaturated groups…
Number of citations: 17 www.sciencedirect.com
A Solladie-Cavallo, F Hoernel, M Schmitt… - Journal of Molecular …, 2003 - Elsevier
The asymmetric hydrogenation of trans-2-methyl-2-pentenoic acid in hexane over two well defined E-40692 and E-5220 Engelhard Pd/Al 2 O 3 catalysts modified with cinchonidine was …
Number of citations: 29 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-pentenoic acid, 2-methyl-,(3Z)-3-hexen-1-yl ester was evaluated for genotoxicity, …
RD Lee - 1987 - open.library.ubc.ca
… Both VPA and 2-n-propyl-2-pentenoic acid (2-ene VPA) were found in various regions of the brain in dogs and rats. Following prolonged treatment with VPA in rats, 2-ene VPA was …
Number of citations: 4 open.library.ubc.ca

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